Benzamide, 4-bromo-3-ethyl-

Description

BenchChem offers high-quality Benzamide, 4-bromo-3-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 4-bromo-3-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

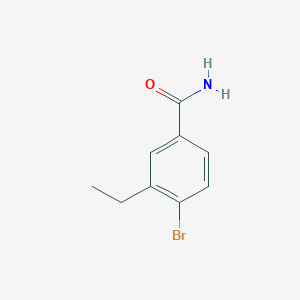

Properties

CAS No. |

1228826-63-8 |

|---|---|

Molecular Formula |

C9H10BrNO |

Molecular Weight |

228.09 g/mol |

IUPAC Name |

4-bromo-3-ethylbenzamide |

InChI |

InChI=1S/C9H10BrNO/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H2,11,12) |

InChI Key |

RLOWZSNVMCWOPH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)N)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Benzamide, 4-bromo-3-ethyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, 4-bromo-3-ethyl-, is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromine atom and an ethyl group on the benzamide core, suggests the possibility of diverse biological activities and tailored physicochemical properties. Halogenated benzamides, as a class of compounds, have garnered significant interest due to their wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. This technical guide provides a comprehensive overview of the known and predicted chemical properties, a detailed synthesis protocol, and an exploration of the potential biological relevance of 4-bromo-3-ethylbenzamide.

Chemical Properties

While specific experimentally determined physicochemical data for 4-bromo-3-ethylbenzamide is limited in publicly available literature, the properties of its immediate precursor, 4-bromo-3-ethylbenzoic acid, are known. Furthermore, estimations for the properties of the target compound can be derived from data available for structurally similar benzamides.

Precursor: 4-bromo-3-ethylbenzoic acid

The synthesis of 4-bromo-3-ethylbenzamide typically proceeds from 4-bromo-3-ethylbenzoic acid. The key properties of this precursor are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| IUPAC Name | 4-bromo-3-ethylbenzoic acid |

| CAS Number | 741698-92-0 |

Safety Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Benzamide, 4-bromo-3-ethyl- (Estimated Properties)

The following table presents estimated physicochemical properties for 4-bromo-3-ethylbenzamide, based on data for analogous compounds. These values should be considered as approximations pending experimental verification.

| Property | Estimated Value |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

| Melting Point (°C) | Not available (likely a solid at room temperature) |

| Boiling Point (°C) | Not available |

| Solubility | Predicted to be sparingly soluble in water, more soluble in organic solvents like ethanol and DMSO. |

Experimental Protocols

Synthesis of 4-bromo-3-ethylbenzamide

The synthesis involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation.

Step 1: Synthesis of 4-bromo-3-ethylbenzoyl chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-3-ethylbenzoic acid (1 equivalent) in thionyl chloride (SOCl₂) (5-10 equivalents). The reaction should be conducted in a well-ventilated fume hood.

-

Reaction Conditions: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-bromo-3-ethylbenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of 4-bromo-3-ethylbenzamide

-

Reaction Setup: Dissolve the crude 4-bromo-3-ethylbenzoyl chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.

-

Amidation: Slowly add a concentrated aqueous solution of ammonia (NH₄OH) (excess) to the stirred solution of the acyl chloride. The reaction is exothermic and should be controlled by the rate of addition.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, the precipitated solid is collected by filtration. The solid is then washed with cold water to remove any ammonium chloride and unreacted ammonia. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-bromo-3-ethylbenzamide.

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic pathway for 4-bromo-3-ethylbenzamide.

General Analytical Workflow

Caption: Analytical workflow for 4-bromo-3-ethylbenzamide.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of 4-bromo-3-ethylbenzamide is not currently available. However, the broader class of substituted benzamides exhibits a wide range of pharmacological effects, suggesting potential areas of investigation for this compound.

Halogenated compounds, in general, are known to possess a variety of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antiproliferative effects. The presence and position of the halogen substituent can significantly influence the metabolic stability, lipophilicity, and binding affinity of the molecule to biological targets.

Given the structural similarity to other biologically active benzamides, 4-bromo-3-ethylbenzamide could be a candidate for screening in assays related to:

-

Antimicrobial Activity: Many halogenated aromatic compounds exhibit antimicrobial properties.

-

Anticancer Activity: Substituted benzamides have been investigated as inhibitors of various enzymes involved in cancer progression.

Further research is required to elucidate any specific biological targets or signaling pathways that may be modulated by 4-bromo-3-ethylbenzamide.

Spectral Data

As of the date of this guide, experimentally obtained spectral data (NMR, IR, MS) for 4-bromo-3-ethylbenzamide are not available in public databases. For reference, the expected spectral characteristics can be inferred from closely related structures. The following is a representative example for 4-bromobenzamide, which shares the core benzamide and bromo-substituent features.

Expected Spectral Features for 4-bromo-3-ethylbenzamide:

-

¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons, and the amide protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,4-trisubstitution pattern.

-

¹³C NMR: Resonances for the two carbons of the ethyl group, the six aromatic carbons (with chemical shifts influenced by the bromo, ethyl, and amide substituents), and the carbonyl carbon of the amide.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the carbonyl group, and C-H and C=C stretching of the aromatic ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 4-bromo-3-ethylbenzamide, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Conclusion

Benzamide, 4-bromo-3-ethyl-, represents a chemical entity with unexplored potential, particularly in the realm of medicinal chemistry. While direct experimental data is currently lacking, this technical guide provides a solid foundation for its synthesis, characterization, and future investigation. The outlined synthesis protocol offers a clear pathway for its preparation, and the analysis of related compounds suggests promising avenues for exploring its biological activities. Further research is warranted to fully characterize this compound and unlock its potential applications.

References

An In-depth Technical Guide to the Synthesis of Benzamide, 4-bromo-3-ethyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for Benzamide, 4-bromo-3-ethyl-, a compound of interest for further research and development in medicinal chemistry and materials science. This document details potential synthetic routes, outlines experimental protocols for analogous compounds, and presents a logical framework for its preparation.

Introduction

Benzamide, 4-bromo-3-ethyl- is a substituted aromatic amide. The presence of a bromine atom and an ethyl group on the benzene ring, coupled with the amide functionality, suggests its potential as a scaffold in the design of novel bioactive molecules and functional materials. Bromo-substituted aromatic compounds are versatile intermediates in organic synthesis, often utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The amide group can participate in hydrogen bonding and act as a key pharmacophore. This guide explores the most viable synthetic strategies to access this target molecule, providing a foundation for its laboratory-scale preparation and further investigation.

Proposed Synthetic Pathways

Two primary retrosynthetic pathways have been identified for the synthesis of Benzamide, 4-bromo-3-ethyl-.

Route A: Bromination of 3-Ethylbenzoic Acid followed by Amidation

This approach begins with the commercially available 3-ethylbenzoic acid. The key steps are the regioselective bromination at the 4-position and subsequent conversion of the resulting carboxylic acid to the primary amide.

Route B: Sandmeyer Reaction of 3-Ethylaniline followed by Conversion to the Amide

An alternative strategy starts with 3-ethylaniline. A Sandmeyer reaction would be employed to introduce the bromine atom at the 4-position. The resulting 4-bromo-3-ethylaniline would then be converted to the target benzamide.

The following sections provide detailed experimental considerations for each of these proposed routes.

Route A: Detailed Synthesis Pathway

This pathway is arguably the more direct approach, leveraging the directing effects of the substituents on the benzene ring.

Logical Workflow for Route A

Technical Guide: Benzamide, 4-bromo-3-ethyl- (CAS Number: 1369785-21-6)

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Benzamide, 4-bromo-3-ethyl-, a substituted benzamide of interest in chemical and pharmaceutical research. Due to the limited availability of specific experimental data for this compound, this guide leverages information from structurally similar analogs, particularly 4-bromobenzamide, to provide insights into its physicochemical properties, spectroscopic characteristics, and potential biological activities. Detailed, generalized experimental protocols for the synthesis of related compounds are presented, which can be adapted for the preparation of Benzamide, 4-bromo-3-ethyl-.

Chemical Identity and Properties

CAS Number: 1369785-21-6 Chemical Name: Benzamide, 4-bromo-3-ethyl- Synonyms: 3-Bromo-4-ethyl-benzamide

Physicochemical Properties

| Property | Value (for 4-bromobenzamide) | Data Source |

| Molecular Formula | C₇H₆BrNO | PubChem[1] |

| Molecular Weight | 200.03 g/mol | PubChem[1] |

| Melting Point | 190-193 °C | Sigma-Aldrich |

| Boiling Point | 309.9 °C at 760 mmHg | ECHEMI[2] |

| Density | 1.609 g/cm³ | ECHEMI[2] |

| XLogP3 | 1.8 | PubChem[1] |

| PSA (Polar Surface Area) | 43.09 Ų | ECHEMI[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Spectroscopic Data

Specific spectroscopic data for Benzamide, 4-bromo-3-ethyl- is not publicly available. The expected spectroscopic characteristics can be inferred from related structures. For instance, the ¹H NMR spectrum of 4-bromobenzamide in DMSO-d₆ is available.[3][4] The ¹³C NMR and mass spectrometry data for 4-bromo-N-methylbenzamide can also provide insights.[5]

Experimental Protocols

A detailed experimental protocol for the synthesis of Benzamide, 4-bromo-3-ethyl- has not been published. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted benzamides. A general two-step approach is outlined below, starting from a suitable benzoic acid precursor.

Proposed Synthesis of 3-Bromo-4-ethylbenzoic Acid

The synthesis of the precursor, 3-bromo-4-ethylbenzoic acid, is a critical first step. A potential route could involve the bromination of 4-ethylbenzoic acid.

Materials:

-

4-ethylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Sodium sulfite solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve 4-ethylbenzoic acid (1 equivalent) in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add N-Bromosuccinimide (1.1 equivalents) followed by the dropwise addition of concentrated sulfuric acid.

-

Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated sodium sulfite solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography using a mixture of ethyl acetate and hexanes as the eluent to yield 3-bromo-4-ethylbenzoic acid.

Amidation of 3-Bromo-4-ethylbenzoic Acid

The conversion of the carboxylic acid to the primary amide is a standard transformation.

Materials:

-

3-bromo-4-ethylbenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonia solution (aqueous or in a solvent like dioxane)

-

Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

Procedure:

-

Suspend 3-bromo-4-ethylbenzoic acid (1 equivalent) in anhydrous dichloromethane.

-

Add a catalytic amount of DMF (if using oxalyl chloride).

-

Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) to the suspension at 0 °C.

-

Allow the mixture to warm to room temperature and stir until the reaction is complete (evolution of gas ceases), which can be monitored by the disappearance of the starting material on TLC.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in an anhydrous solvent like THF or DCM.

-

Slowly add this solution to a cooled (0 °C) excess of concentrated aqueous ammonia or a solution of ammonia in dioxane, with vigorous stirring.

-

Stir the reaction mixture for a few hours at room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude Benzamide, 4-bromo-3-ethyl- by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

While there is no specific biological data for Benzamide, 4-bromo-3-ethyl-, the benzamide scaffold is present in a wide range of biologically active molecules.[6][7] Substituted benzamides have been investigated for various therapeutic applications, including antimicrobial, antifungal, and anticancer activities.[6][8][9] The nature and position of the substituents on the phenyl ring play a crucial role in determining the biological activity. Bromo-substituted aromatic compounds, in particular, are common in pharmacologically active agents.

The following diagram illustrates a generalized workflow for screening the biological activity of a novel benzamide derivative.

Caption: Generalized workflow for the development of novel benzamide derivatives.

Safety Information

Specific safety and hazard information for Benzamide, 4-bromo-3-ethyl- is not available. For the related compound, 4-bromobenzamide, the following GHS hazard statements apply: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] It is recommended to handle Benzamide, 4-bromo-3-ethyl- with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Disclaimer: This document is intended for informational purposes for a professional audience. The information provided, especially concerning experimental protocols and properties, is based on analogous compounds and should be used with professional discretion. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. 4-Bromobenzamide | C7H6BrNO | CID 69683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromobenzamide | 698-67-9, 4-Bromobenzamide Formula - ECHEMI [echemi.com]

- 3. 4-BROMOBENZAMIDE(698-67-9) 1H NMR [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-3-ethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 4-bromo-3-ethylbenzamide (CAS No. 1369785-21-6). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines confirmed structural information with generalized experimental protocols and predicted properties based on analogous chemical structures. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Identification

4-Bromo-3-ethylbenzamide is a substituted aromatic amide. The core structure consists of a benzene ring substituted with a bromo group, an ethyl group, and a carboxamide group. The IUPAC name for this compound is 3-Bromo-4-ethyl-benzamide, reflecting the substitution pattern on the benzamide moiety.

Table 1: Compound Identification

| Identifier | Value |

| Systematic Name | 3-Bromo-4-ethyl-benzamide |

| Synonym | Benzamide, 4-bromo-3-ethyl- |

| CAS Number | 1369785-21-6 |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

| SMILES | O=C(N)C1=CC=C(CC)C(Br)=C1 |

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Notes |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | |

| Solubility | Not available | Likely soluble in polar organic solvents. |

Proposed Synthesis Protocol

A detailed, experimentally verified synthesis protocol for 4-bromo-3-ethylbenzamide is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A common method for the synthesis of benzamides is the acylation of ammonia or an amine with a corresponding benzoyl chloride.

3.1. Synthesis of 3-Bromo-4-ethylbenzoic Acid (Intermediate)

The precursor, 3-bromo-4-ethylbenzoic acid, can be synthesized from 4-ethylbenzoic acid through electrophilic aromatic substitution (bromination).

-

Reaction: 4-ethylbenzoic acid is reacted with a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃), in a suitable solvent like acetic acid. The ethyl group is an ortho-, para-director; however, the para position is blocked, and the ortho position (position 3) is sterically hindered to some extent but is the most likely position for bromination.

3.2. Conversion to 3-Bromo-4-ethylbenzoyl Chloride

The synthesized 3-bromo-4-ethylbenzoic acid is then converted to its more reactive acid chloride derivative.

-

Reaction: 3-bromo-4-ethylbenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF). The reaction is typically performed in an inert solvent like dichloromethane (DCM) or neat.

3.3. Amination to form 4-Bromo-3-ethylbenzamide

The final step is the reaction of the benzoyl chloride with an ammonia source.

-

Reaction: 3-bromo-4-ethylbenzoyl chloride is reacted with an excess of aqueous or gaseous ammonia. This nucleophilic acyl substitution reaction yields the final product, 4-bromo-3-ethylbenzamide. The reaction is typically carried out at low temperatures to control its exothermicity.

Figure 1: Proposed Synthesis Workflow

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for 4-bromo-3-ethylbenzamide has been identified. The following are predicted key features based on the molecular structure:

4.1. 1H NMR Spectroscopy

-

Aromatic Protons: Signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. Their splitting patterns would be influenced by their positions relative to the substituents.

-

Ethyl Group Protons: A quartet corresponding to the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group.

-

Amide Protons: One or two broad singlets for the -NH₂ protons, which may exchange with D₂O.

4.2. 13C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the downfield region (typically 165-175 ppm) for the amide carbonyl carbon.

-

Aromatic Carbons: Six signals in the aromatic region (typically 120-145 ppm), with the carbons attached to the bromo and ethyl groups showing distinct chemical shifts.

-

Ethyl Group Carbons: Two signals in the aliphatic region for the methylene and methyl carbons.

4.3. Infrared (IR) Spectroscopy

-

N-H Stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

-

C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ for the amide carbonyl (Amide I band).

-

N-H Bending: An absorption around 1600-1650 cm⁻¹ (Amide II band).

-

C-Br Stretching: A signal in the fingerprint region.

4.4. Mass Spectrometry

-

Molecular Ion Peak: A molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight (228.09). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity would be observed, corresponding to the 81Br isotope.

-

Fragmentation: Common fragmentation patterns would involve the loss of the amide group and cleavage of the ethyl group.

Logical Relationship of Key Information

The following diagram illustrates the interconnectedness of the information presented in this guide.

Applications in Research and Drug Development

Substituted benzamides are a well-established class of compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery. While the specific biological profile of 4-bromo-3-ethylbenzamide is not documented, its structural motifs suggest potential for investigation in several areas:

-

Enzyme Inhibition: The benzamide functional group can act as a hydrogen bond donor and acceptor, making it a candidate for interacting with the active sites of various enzymes.

-

Receptor Antagonism/Agonism: Many benzamide derivatives are known to interact with G-protein coupled receptors (GPCRs).

-

Fragment-Based Drug Discovery: This molecule could serve as a starting fragment for the development of more complex and potent drug candidates.

The bromo- and ethyl- substitutions provide handles for further chemical modification to explore structure-activity relationships (SAR).

Conclusion

4-Bromo-3-ethylbenzamide is a chemical entity with a defined structure but limited publicly available experimental data. This guide has provided a framework for understanding its fundamental properties and a plausible route for its synthesis. Further experimental investigation is required to fully characterize this compound and explore its potential applications in medicinal chemistry and materials science. Researchers interested in this molecule are encouraged to use the information herein as a starting point for their own studies.

An In-depth Technical Guide on the Physical Characteristics of Benzamide, 4-bromo-3-ethyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physical and chemical characteristics of Benzamide, 4-bromo-3-ethyl- . Due to the limited availability of experimental data for this specific compound in public databases, this document outlines a proposed synthetic route, predicted physicochemical properties, and detailed, generalized experimental protocols for its synthesis and characterization. Furthermore, a discussion on the potential biological activities is included based on the known functions of structurally related benzamide compounds. This guide serves as a foundational resource for researchers intending to synthesize and evaluate this novel compound.

Introduction

Benzamides are a significant class of organic compounds characterized by a benzene ring attached to an amide functional group. They are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antipsychotic, antiemetic, and antimicrobial properties. The specific substitution pattern on the benzamide core dictates its pharmacological profile. This guide focuses on the yet-to-be-fully-characterized derivative, 4-bromo-3-ethylbenzamide . The presence of a bromine atom and an ethyl group at the 4 and 3 positions, respectively, is expected to modulate its lipophilicity, electronic properties, and steric profile, thereby influencing its physical characteristics and biological interactions.

Proposed Synthesis

A plausible synthetic pathway for Benzamide, 4-bromo-3-ethyl- commences with the commercially available 4-bromo-3-ethylbenzoic acid. The conversion of the carboxylic acid to the corresponding benzamide is a standard and well-documented transformation in organic chemistry.

Synthesis Workflow

The proposed synthesis involves a two-step process starting from 4-bromo-3-ethylbenzoic acid:

-

Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive species, such as an acyl chloride or an activated ester.

-

Amidation: The activated carboxylic acid derivative is then reacted with an ammonia source to form the final benzamide product.

In-Depth Technical Guide: Solubility Profile of Benzamide, 4-bromo-3-ethyl-

Introduction

Benzamide, 4-bromo-3-ethyl- is a substituted benzamide, a chemical class of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of pharmacologically active molecules. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, processability, and formulation development. Understanding the solubility profile is, therefore, a cornerstone of preclinical and pharmaceutical development.

This technical guide offers a predictive overview of the solubility-related physicochemical properties of Benzamide, 4-bromo-3-ethyl-, detailed experimental protocols for its solubility determination, and a conceptual framework for its potential role in cellular signaling pathways.

Physicochemical Properties and Predicted Solubility

To estimate the solubility characteristics of Benzamide, 4-bromo-3-ethyl-, it is instructive to examine the properties of structurally related compounds. The following table summarizes key physicochemical parameters for similar benzamide derivatives. These values can help in anticipating the behavior of the target compound and in selecting appropriate solvent systems for experimental studies.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | Water Solubility (Predicted) | Reference |

| 4-Bromo-N-ethylbenzamide | C9H10BrNO | 228.09 | 2.1 | - | [1] |

| 4-Bromo-N,N-diethyl-3-methylbenzamide | C12H16BrNO | 270.17 | 3.4 | - | [2] |

| 4-Bromo-N-methylbenzamide | C8H8BrNO | 214.06 | 1.8 | - | [3] |

| Benzamide, 4-bromo-N-ethyl-N-methyl- | C10H12BrNO | 242.11 | 2.4 | log10(S) = -3.20 mol/L | [4][5] |

Note: The data presented are for structurally similar compounds and should be used as a preliminary guide. Experimental determination of these properties for Benzamide, 4-bromo-3-ethyl- is essential.

Experimental Protocol for Solubility Determination

A robust and reproducible experimental protocol is crucial for accurately determining the solubility of a compound. The following is a detailed methodology based on the widely accepted shake-flask method, which is considered the gold standard for solubility measurements.[1][6]

3.1. Materials and Equipment

-

Benzamide, 4-bromo-3-ethyl- (analytical grade)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), etc.)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Benzamide, 4-bromo-3-ethyl- to a series of vials, each containing a known volume of the selected solvent. The excess solid is necessary to ensure that equilibrium is reached and a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium solubility is achieved. Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker. Allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of Benzamide, 4-bromo-3-ethyl-.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

-

Visualization of Workflows and Pathways

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

4.2. Hypothetical Signaling Pathway

Given that many benzamide derivatives exhibit activity as enzyme inhibitors or receptor modulators in drug discovery, the following diagram presents a hypothetical signaling pathway that a compound like Benzamide, 4-bromo-3-ethyl- could potentially modulate. This is a generalized representation and would require experimental validation.

Conclusion

While direct experimental data for "Benzamide, 4-bromo-3-ethyl-" remains to be published, this technical guide provides a robust framework for approaching its solubility profiling. By leveraging data from analogous structures, employing standardized experimental protocols, and considering potential biological contexts, researchers can effectively characterize this compound for its intended applications in research and drug development. The generation of empirical data through the methodologies described herein is a critical next step in understanding the full potential of this molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Bromo-N,N-diethyl-3-methylbenzamide (52010-29-4) for sale [vulcanchem.com]

- 3. 4-Bromo-N-methylbenzamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Benzamide, 4-bromo-N-ethyl-N-methyl- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Benzamide, 4-bromo-N-ethyl-N-methyl- | C10H12BrNO | CID 43243413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Starting Materials for the Synthesis of 4-bromo-3-ethylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes and starting materials for the preparation of 4-bromo-3-ethylbenzamide, a key intermediate in various research and development applications. This document outlines two principal pathways, detailing the necessary precursors, reaction conditions, and experimental protocols. All quantitative data is presented in clear, tabular format for ease of comparison, and logical workflows are illustrated using process diagrams.

Introduction

4-bromo-3-ethylbenzamide is a substituted aromatic amide whose structure lends itself to further functionalization, making it a valuable building block in medicinal chemistry and materials science. The strategic placement of the bromo, ethyl, and amide moieties allows for diverse chemical modifications. The selection of an appropriate synthetic route is contingent upon factors such as the availability of starting materials, desired purity, scalability, and overall cost-effectiveness. This guide explores two robust and scientifically sound approaches to its synthesis.

Synthetic Pathways

Two primary synthetic routes for the preparation of 4-bromo-3-ethylbenzamide have been identified and are detailed below:

-

Route 1: Amidation of 4-bromo-3-ethylbenzoic acid. This is the most direct approach, commencing with the selective bromination of 3-ethylbenzoic acid.

-

Route 2: Hydrolysis of 4-bromo-3-ethylbenzonitrile. This alternative pathway involves the synthesis of a key nitrile intermediate, followed by its conversion to the target benzamide.

The following sections provide a detailed breakdown of each route, including the necessary starting materials, experimental procedures, and associated quantitative data.

Route 1: Synthesis via Bromination and Amidation

This route is a two-step process that begins with the electrophilic bromination of 3-ethylbenzoic acid to yield 4-bromo-3-ethylbenzoic acid, which is subsequently converted to the final product.

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of 4-bromo-3-ethylbenzoic acid

The initial step involves the regioselective bromination of 3-ethylbenzoic acid at the 4-position. The ethyl group is an ortho-, para-director, and while the carboxylic acid is a meta-director, the activating effect of the alkyl group and steric hindrance favor bromination at the position para to the ethyl group.

Starting Material:

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Ethylbenzoic acid | 619-20-5 | C₉H₁₀O₂ | 150.17 |

Experimental Protocol (Adapted from similar bromination reactions):

To a solution of 3-ethylbenzoic acid (1.0 eq.) in a suitable solvent such as acetic acid, a catalytic amount of iron(III) bromide (FeBr₃, 0.05 eq.) is added. The mixture is cooled in an ice bath, and bromine (1.1 eq.) is added dropwise with stirring. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction mixture is then poured into water and the precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield 4-bromo-3-ethylbenzoic acid.

Quantitative Data:

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 4-Bromo-3-ethylbenzoic acid | C₉H₉BrO₂ | 229.07 | 85-95 |

Step 2: Synthesis of 4-bromo-3-ethylbenzamide

The conversion of the carboxylic acid to the primary amide can be achieved via a two-step, one-pot procedure involving the formation of an acyl chloride intermediate followed by reaction with ammonia.

Starting Material:

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromo-3-ethylbenzoic acid | 741698-92-0 | C₉H₉BrO₂ | 229.07 |

Experimental Protocol (Adapted from general amidation procedures):

4-Bromo-3-ethylbenzoic acid (1.0 eq.) is suspended in an inert solvent like dichloromethane (DCM) or toluene. Thionyl chloride (SOCl₂, 1.2-1.5 eq.) is added, along with a catalytic amount of N,N-dimethylformamide (DMF). The mixture is refluxed for 1-2 hours or until the evolution of gas ceases and the solution becomes clear. After cooling to room temperature, the excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude 4-bromo-3-ethylbenzoyl chloride is then dissolved in a fresh portion of anhydrous solvent and cooled in an ice bath. A solution of concentrated aqueous ammonia or a solution of ammonia in a suitable solvent is added dropwise with vigorous stirring. The reaction is stirred for an additional 1-2 hours at room temperature. The product is then isolated by filtration or extraction, washed, and purified by recrystallization.

Quantitative Data:

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 4-Bromo-3-ethylbenzamide | C₉H₁₀BrNO | 228.09 | 90-98 |

Route 2: Synthesis via Nitrile Hydrolysis

This alternative route involves the preparation of 4-bromo-3-ethylbenzonitrile from 4-bromo-3-ethylaniline, followed by hydrolysis to the target amide.

Caption: Synthetic workflow for Route 2.

Step 1: Synthesis of 4-bromo-3-ethylbenzonitrile via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the conversion of an aryl amine to a nitrile. This involves the diazotization of 4-bromo-3-ethylaniline followed by reaction with a cyanide salt.

Starting Material:

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromo-3-ethylaniline | 52121-42-3 | C₈H₁₀BrN | 200.08 |

Experimental Protocol (Adapted from general Sandmeyer reactions):

4-Bromo-3-ethylaniline (1.0 eq.) is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂, 1.05 eq.) in water is added dropwise, maintaining the low temperature to form the diazonium salt. In a separate flask, a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water is prepared and heated. The cold diazonium salt solution is then slowly added to the cyanide solution. The reaction mixture is stirred and heated until the evolution of nitrogen gas ceases. After cooling, the product is extracted with an organic solvent, washed, dried, and purified by distillation or chromatography to yield 4-bromo-3-ethylbenzonitrile.

Quantitative Data:

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 4-Bromo-3-ethylbenzonitrile | C₉H₈BrN | 210.07 | 70-85 |

Step 2: Hydrolysis of 4-bromo-3-ethylbenzonitrile

The final step is the hydrolysis of the nitrile to the primary amide. This can be achieved under either acidic or basic conditions, with basic hydrolysis often being preferred to avoid the formation of the corresponding carboxylic acid as a byproduct.

Starting Material:

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromo-3-ethylbenzonitrile | 170230-29-2 | C₉H₈BrN | 210.07 |

Experimental Protocol (Adapted from basic nitrile hydrolysis):

4-Bromo-3-ethylbenzonitrile (1.0 eq.) is dissolved in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO). An aqueous solution of a base, such as potassium hydroxide (KOH), and hydrogen peroxide are added. The reaction mixture is heated and stirred. The progress of the reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and recrystallized to afford pure 4-bromo-3-ethylbenzamide.

Quantitative Data:

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 4-Bromo-3-ethylbenzamide | C₉H₁₀BrNO | 228.09 | 80-95 |

Conclusion

This guide has outlined two viable synthetic pathways for the preparation of 4-bromo-3-ethylbenzamide. Route 1, proceeding through the bromination of 3-ethylbenzoic acid followed by amidation, is generally more direct and may offer higher overall yields. Route 2, which involves a Sandmeyer reaction and subsequent nitrile hydrolysis, provides a solid alternative, particularly if 4-bromo-3-ethylaniline is a more readily available starting material. The choice of synthesis will ultimately depend on the specific requirements of the research or development project, including scale, purity needs, and economic considerations. The provided experimental protocols, adapted from established chemical literature for similar transformations, offer a strong foundation for the successful synthesis of this versatile chemical intermediate. It is recommended that small-scale trial reactions are conducted to optimize conditions for the specific laboratory setting.

The Fundamental Reactivity of 4-bromo-3-ethylbenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of 4-bromo-3-ethylbenzamide, a versatile building block in organic synthesis. Due to the presence of three key functional regions—the aromatic C-Br bond, the benzamide moiety, and the ethyl group—this molecule offers multiple avenues for chemical modification. This document outlines the principal transformations, including palladium-catalyzed cross-coupling reactions at the bromide position and reactions involving the amide group. Detailed experimental protocols for key transformations, quantitative data presented in structured tables, and visualizations of reaction pathways are provided to serve as a valuable resource for researchers in medicinal chemistry and materials science.

Introduction

4-bromo-3-ethylbenzamide is a substituted aromatic compound with significant potential as a scaffold in the development of novel pharmaceuticals and functional materials. Its chemical architecture allows for selective modifications at distinct positions, making it an attractive starting material for creating diverse molecular libraries. The reactivity of this molecule is primarily dictated by the interplay of its three main components:

-

The Aryl Bromide: The carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

The Benzamide: This functional group can undergo hydrolysis and can also participate as a nucleophile in certain coupling reactions. Its electronic properties also influence the reactivity of the aromatic ring.

-

The Ethyl Group: While generally less reactive, the ethyl group can potentially undergo oxidation at the benzylic position under specific conditions.

This guide will focus on the most synthetically useful transformations of 4-bromo-3-ethylbenzamide, providing a foundation for its application in complex molecule synthesis.

Synthesis of 4-bromo-3-ethylbenzamide

The synthesis of 4-bromo-3-ethylbenzamide typically proceeds from the corresponding 4-bromo-3-ethylbenzoic acid. The conversion of the carboxylic acid to the primary amide is a standard and high-yielding transformation.

General Experimental Protocol: Amide Formation

A common method for this synthesis involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia.

-

Acid Chloride Formation: To a solution of 4-bromo-3-ethylbenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane or toluene, oxalyl chloride (1.2 eq) is added dropwise at room temperature, often with a catalytic amount of dimethylformamide (DMF). The reaction is stirred for 1-2 hours or until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.

-

Amidation: The crude 4-bromo-3-ethylbenzoyl chloride is dissolved in an inert solvent like dichloromethane and added dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia. The reaction mixture is stirred for an additional 1-2 hours, allowing it to warm to room temperature. The resulting solid is collected by filtration, washed with water, and dried to afford 4-bromo-3-ethylbenzamide.

Reactivity at the Aryl Bromide Position

The bromine atom on the aromatic ring is the most versatile handle for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[1][2] This reaction is widely used to synthesize biaryl compounds.

| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-N-methylbenzamide | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |

| 2 | 1-Bromo-4-nitrobenzene | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 90 | 16 | 88 |

| 3 | 4-Bromotoluene | (Thiophen-2-yl)boronic acid | Pd(OAc)₂/SPhos (1) | K₃PO₄ | Toluene | 110 | 8 | 95 |

Note: This data is representative of Suzuki-Miyaura reactions with similar substrates and is intended for illustrative purposes.

-

To a reaction vessel, add 4-bromo-3-ethylbenzamide (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base, is added.

-

The reaction mixture is heated to 80-110 °C and stirred for 4-24 hours, with reaction progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

References

Structural Analogs of 4-bromo-3-ethylbenzamide: A Technical Guide on Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the benzamide scaffold plays a crucial role in modulating the pharmacological profile of these molecules. This technical guide focuses on the structural analogs of 4-bromo-3-ethylbenzamide, providing an in-depth overview of their synthesis, biological evaluation, and the underlying structure-activity relationships (SAR). The presence of a halogen at the 4-position and an alkyl group at the 3-position of the benzamide ring are key structural features that influence the cytotoxic potential of these compounds against various cancer cell lines. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents based on the substituted benzamide core.

Synthesis of Substituted Benzamide Analogs

The synthesis of 4-bromo-3-substituted benzamide analogs typically proceeds through a multi-step reaction sequence, starting from a readily available starting material like 4-bromo-3-methylbenzoic acid. A general synthetic route involves the activation of the carboxylic acid, often by conversion to an acid chloride, followed by amidation with a desired amine.

General Synthetic Protocol:

A representative synthetic pathway for a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives has been reported and can be adapted for the synthesis of various analogs.[1][2]

-

Step 1: Nitration: 4-bromo-3-methylbenzoic acid is nitrated at the 2-position using a mixture of fuming nitric acid and concentrated sulfuric acid.

-

Step 2: Reduction: The nitro group is then reduced to an amino group, typically using a reducing agent such as iron powder in the presence of acetic acid.

-

Step 3: Acylation/Sulfonylation: The newly formed amino group at the 2-position can be acylated with various acid chlorides or sulfonyl chlorides to introduce diverse substituents.

-

Step 4: Amidation: The carboxylic acid at the 1-position is activated, for example, by conversion to the corresponding acid chloride using thionyl chloride. This is followed by reaction with a substituted aniline, such as 3,5-dimethoxyaniline, in the presence of a base like triethylamine, to yield the final benzamide derivatives.

This modular synthetic approach allows for the generation of a library of analogs with diverse substitutions at both the 3-position of the benzoyl ring and on the amide nitrogen, facilitating comprehensive structure-activity relationship studies.

Biological Activity and Structure-Activity Relationship (SAR)

The anticancer activity of substituted benzamide derivatives is a subject of considerable research interest. The nature and position of substituents on the aromatic ring significantly impact their cytotoxic potency.

Role of Halogen Substitution:

The presence of a bromine atom at the 4-position of the benzamide ring has been associated with enhanced cytotoxic activity and selectivity in various classes of compounds.[3] This is often attributed to the ability of halogens to form halogen bonds and increase the lipophilicity of the molecule, thereby improving its cell permeability and interaction with biological targets.

Influence of Substitution at the 3-Position:

In a study of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, various amido and sulfonamido groups were introduced at the 2-position (adjacent to the bromine). The cytotoxic activity of these compounds was evaluated against several non-small cell lung cancer (NSCLC) cell lines.[1][2]

Table 1: Cytotoxic Activity of Selected 4-bromo-benzamide Analogs against NSCLC Cell Lines (IC50 in µM) [2]

| Compound ID | R-Group (at position 2) | NCI-H520 | NCI-H1581 | NCI-H226 | NCI-H460 | NCI-H1703 |

| A8 | 2-ethylhexanamido | >10 | >10 | >10 | >10 | >10 |

| B7 | 3-chlorophenylamido | 3.21 ± 0.45 | 2.89 ± 0.38 | 4.13 ± 0.52 | 3.98 ± 0.49 | 3.55 ± 0.41 |

| C9 | 4-fluorophenylsulfonamido | 1.36 ± 0.27 | 1.25 ± 0.23 | 2.31 ± 0.41 | 2.14 ± 0.36 | 1.85 ± 0.32 |

From the data presented, it is evident that the nature of the substituent at the position adjacent to the bromine atom significantly influences the anticancer activity. The presence of an aromatic amido group (B7) or a sulfonamido group (C9) leads to potent cytotoxic effects, with the sulfonamido derivative C9 showing the highest activity across all tested cell lines. In contrast, the aliphatic amido substituent in compound A8 resulted in a loss of activity.[2] This suggests that aromatic and electron-withdrawing groups at this position may be favorable for activity.

Experimental Protocols

General Procedure for the Synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)-2-(substituted-amido/sulfonamido)benzamides[1]

To a solution of the corresponding 2-amino-4-bromobenzoic acid derivative in an appropriate solvent, thionyl chloride is added, and the mixture is refluxed. After removal of the excess thionyl chloride, the resulting acid chloride is dissolved in a suitable solvent and added dropwise to a solution of 3,5-dimethoxyaniline and triethylamine at 0°C. The reaction mixture is then stirred at room temperature until completion. The product is isolated by filtration and purified by recrystallization or column chromatography.

MTT Assay for Cytotoxicity Evaluation

The in vitro cytotoxicity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for many benzamide derivatives is still under investigation; however, several studies have implicated the inhibition of protein kinases as a key mode of their anticancer activity.

FGFR1 Kinase Inhibition

The 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase that is often dysregulated in various cancers, including NSCLC.[1][2] The inhibition of FGFR1 blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Molecular docking studies have shown that these compounds can bind to the ATP-binding pocket of FGFR1, forming hydrogen bonds and other interactions with key amino acid residues, thereby preventing the phosphorylation and activation of the kinase.[2]

Caption: Inhibition of the FGFR1 signaling pathway by 4-bromo-benzamide analogs.

Experimental and Logical Workflow

The discovery and development of novel 4-bromo-3-ethylbenzamide analogs follow a structured workflow, from initial design to preclinical evaluation.

Caption: A typical workflow for the development of novel benzamide-based anticancer agents.

Conclusion

Structural analogs of 4-bromo-3-ethylbenzamide represent a promising class of compounds for the development of novel anticancer therapeutics. The presence of the 4-bromo substituent appears to be a key feature for potent activity, while modifications at the 3-position (or adjacent positions) provide a means to fine-tune the pharmacological profile. The inhibition of protein kinases, such as FGFR1, has emerged as a potential mechanism of action for these compounds. Further exploration of the structure-activity relationships, particularly with a focus on a homologous series of 3-alkyl-4-bromobenzamides, is warranted to identify lead candidates with improved potency and selectivity for preclinical and clinical development. This technical guide provides a foundational understanding for researchers to build upon in their quest for more effective cancer treatments.

References

- 1. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Introduction to Theoretical Studies of Benzamides

An In-depth Technical Guide to the Theoretical Investigation of 4-bromo-3-ethylbenzamide

Benzamide and its derivatives are a significant class of compounds in medicinal chemistry and materials science. Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding their structure-activity relationships, predicting their physicochemical properties, and guiding synthetic efforts. Computational analysis provides insights into molecular geometry, electronic structure, vibrational frequencies, and non-linear optical properties, which are essential for drug design and materials engineering.

Methodologies for Computational Analysis

A typical theoretical investigation of a novel benzamide derivative like 4-bromo-3-ethylbenzamide involves a multi-step computational workflow. The primary tool for such studies is Density Functional Theory (DFT), often complemented by other methods for specific property calculations.

Geometric Optimization

The initial and most critical step is the optimization of the molecule's ground state geometry. This is typically performed using DFT with a suitable functional and basis set.

Protocol:

-

Initial Structure Generation: The 3D structure of 4-bromo-3-ethylbenzamide is drawn using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method: Geometry optimization is performed using a DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is known for its balance of accuracy and computational cost.

-

Basis Set Selection: A common choice for the basis set is 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions, essential for molecules containing heteroatoms and for calculating electronic properties.

-

Solvent Effects: If the molecule's behavior in a specific solvent is of interest, the Polarizable Continuum Model (PCM) can be incorporated to simulate the solvent environment.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Properties Analysis

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic behavior.

Protocol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.

-

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Spectroscopic Properties Simulation

Computational methods can predict various spectra, which can be used to interpret and validate experimental data.

Protocol:

-

Vibrational Spectroscopy (IR and Raman): The harmonic vibrational frequencies and intensities are obtained from the frequency calculation. These can be used to simulate the infrared (IR) and Raman spectra. A scaling factor is often applied to the calculated frequencies to better match experimental values.

-

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. Tetramethylsilane (TMS) is typically used as the reference standard.

-

UV-Vis Spectroscopy: Electronic transitions and the corresponding absorption wavelengths can be predicted using Time-Dependent DFT (TD-DFT) calculations.

Predicted Data for 4-bromo-3-ethylbenzamide

The following tables present hypothetical yet realistic quantitative data that would be expected from a theoretical study of 4-bromo-3-ethylbenzamide, based on findings for similar molecules.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.910 | ||

| C-C (ring) | 1.390 - 1.405 | 118.0 - 121.5 | -0.5 - 0.5 |

| C=O | 1.245 | ||

| C-N | 1.360 | ||

| C-C (ethyl) | 1.535 | ||

| C-H (ethyl) | 1.095 | ||

| C-C-N | 117.5 | ||

| O=C-N | 122.0 | ||

| C-C-Br | 119.8 | ||

| C-C-C-C (ring) | 0.0 |

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity | 3.85 eV |

| Chemical Hardness | 2.65 eV |

| Dipole Moment | 3.5 D |

Table 3: Predicted Vibrational Frequencies (Selected Modes)

| Mode | Wavenumber (cm⁻¹) | Assignment |

| ν(N-H) stretch | 3450, 3350 | Amide N-H symmetric and asymmetric stretching |

| ν(C-H) stretch (aromatic) | 3100 - 3000 | Aromatic C-H stretching |

| ν(C-H) stretch (aliphatic) | 2980 - 2850 | Ethyl group C-H stretching |

| ν(C=O) stretch | 1680 | Amide I band (C=O stretching) |

| δ(N-H) bend | 1620 | Amide II band (N-H bending) |

| ν(C-C) stretch (ring) | 1600 - 1450 | Aromatic ring skeletal vibrations |

| ν(C-Br) stretch | 650 | C-Br stretching |

Visualizing Computational Workflows and Molecular Properties

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of a computational study and the relationships between different calculated properties.

Caption: Computational workflow for theoretical studies.

Caption: Relationship between molecular structure and properties.

Conclusion

This technical guide provides a comprehensive overview of the theoretical methodologies that can be applied to study 4-bromo-3-ethylbenzamide. By following these protocols, researchers can gain valuable insights into the molecule's properties, which can aid in the design of new pharmaceuticals and materials. The combination of geometric, electronic, and spectroscopic analyses offers a powerful in silico approach to characterizing novel chemical entities before their synthesis, thereby accelerating the research and development process.

The Enigmatic Profile of 4-bromo-3-ethylbenzamide: A Technical Overview

For Immediate Release

This technical guide delves into the available scientific information surrounding the chemical compound Benzamide, 4-bromo-3-ethyl- . Due to the limited direct research on this specific molecule, this paper provides a comprehensive analysis based on its predicted synthetic pathways, and the known properties and biological activities of structurally similar compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction and Background

Benzamide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. They are integral scaffolds in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. The specific substitution pattern of a halogen and an alkyl group on the benzamide ring, as seen in 4-bromo-3-ethylbenzamide, can significantly influence its physicochemical properties and biological interactions. While "Benzamide, 4-bromo-3-ethyl-" itself is not extensively documented in public scientific literature, an examination of its close analogs provides valuable insights into its potential discovery, synthesis, and applications.

Physicochemical Properties (Predicted and Analog-Based)

| Property | 4-bromo-3-ethylbenzoic acid | 4-bromo-3-methylbenzamide |

| Molecular Formula | C₉H₉BrO₂[1] | C₈H₈BrNO[2] |

| Molecular Weight | 229.07 g/mol [1] | 214.06 g/mol [3] |

| CAS Number | 741698-92-0[1] | 170229-98-8[2] |

| Appearance | Not specified | White crystals or powder[2] |

| Melting Point | Not specified | 212-216 °C[4] |

| Assay (Purity) | Not specified | ≥98.5% (GC)[2] |

Proposed Synthesis and Experimental Protocols

The synthesis of 4-bromo-3-ethylbenzamide can be logically inferred from established methodologies for similar compounds. A plausible two-step synthesis is outlined below, starting from a commercially available precursor.

Logical Synthesis Pathway

The proposed synthesis involves the bromination of 3-ethylbenzoic acid to form the key intermediate, 4-bromo-3-ethylbenzoic acid, followed by amidation to yield the final product.

References

- 1. 4-Bromo-3-ethylbenzoic acid | C9H9BrO2 | CID 23090729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3-methylbenzamide, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-3-methylbenzoic acid 97 7697-28-1 [sigmaaldrich.com]

Benzamide, 4-bromo-3-ethyl-: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety, handling, and toxicological information for the chemical compound Benzamide, 4-bromo-3-ethyl-. Due to the limited availability of data for this specific molecule, this document also incorporates information from structurally related aromatic bromides and substituted benzamides to provide a thorough safety perspective for laboratory and research applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties for Benzamide, 4-bromo-3-ethyl- is presented below. This data is essential for proper handling, storage, and experimental design.

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

| IUPAC Name | 4-bromo-3-ethylbenzamide |

| CAS Number | Not available |

| Appearance | Solid (predicted) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

Safety and Hazard Information

Potential Hazards:

-

Toxicity: Substituted benzamides can exhibit toxic actions, including psychotropic and neurotoxic effects.[1] Overdosage or hypersensitization to this class of compounds can lead to severe intoxication and, in some cases, may be lethal.[1]

-

Skin and Eye Irritation: Aromatic bromides can cause severe skin burns and eye damage.[2][3]

-

Inhalation Toxicity: Inhalation of vapors or aerosols may be fatal.[2][3] It is crucial to work in a well-ventilated area, preferably under a fume hood.[2]

-

Combustibility: While not highly flammable, it may be a combustible liquid or solid.[2][4]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5]

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Do not inhale dust, vapors, or aerosols.[2] All handling of the substance should be performed in a chemical fume hood.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials and sources of ignition.[4]

-

Spills: In case of a spill, evacuate the area and prevent the spread of the material. Use absorbent materials for liquid spills and avoid generating dust for solid spills. Dispose of waste in accordance with local regulations.[2]

Experimental Protocols

Detailed experimental protocols for Benzamide, 4-bromo-3-ethyl- are not published. However, the following sections describe general methodologies that can be adapted for its synthesis, analysis, and toxicological assessment.

Synthesis Protocol

A plausible method for the synthesis of 4-bromo-3-ethylbenzamide would involve the amidation of 4-bromo-3-ethylbenzoic acid. A general procedure is outlined below:

Objective: To synthesize 4-bromo-3-ethylbenzamide from 4-bromo-3-ethylbenzoic acid.

Materials:

-

4-bromo-3-ethylbenzoic acid

-

Thionyl chloride or a suitable coupling reagent (e.g., HATU)

-

Ammonia source (e.g., ammonium hydroxide or ammonia gas)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Acid Chloride Formation (if using thionyl chloride):

-

In a round-bottom flask under an inert atmosphere, dissolve 4-bromo-3-ethylbenzoic acid in an excess of thionyl chloride.

-

Reflux the mixture for 2-3 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-bromo-3-ethylbenzoyl chloride.

-

-

Amidation:

-

Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Quench the reaction with water.

-

Separate the organic layer and wash it successively with dilute acid, dilute base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Analytical Methods

To confirm the identity and purity of synthesized Benzamide, 4-bromo-3-ethyl-, a combination of analytical techniques should be employed.

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and the position of the substituents on the benzene ring.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight and fragmentation pattern.[6][7][8] Negative Ion Chemical Ionization (NICI)-GC/MS can be particularly effective for detecting brominated aromatic compounds.[6]

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the amide functional group (C=O and N-H stretching).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Acute Toxicity (LD50) Determination Protocol

The Median Lethal Dose (LD50) is a standard measure of the acute toxicity of a substance.[9][10] The following is a general protocol based on the "Up-and-Down" or "staircase" method, which is designed to minimize the number of animals used.[9]

Objective: To estimate the oral LD50 of Benzamide, 4-bromo-3-ethyl- in a rodent model (e.g., rats or mice).

Animals: Use a small number of a single sex of a standard laboratory rodent strain (e.g., female Wistar rats).[9]

Procedure:

-

Dose Selection: Start with an initial dose based on information from structurally similar compounds or in silico predictions.

-

Administration: Administer a single oral dose of the test substance to one animal.

-

Observation: Observe the animal for signs of toxicity and mortality for a defined period, typically at 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.[9]

-

Dose Adjustment:

-

If the animal survives, the dose for the next animal is increased by a constant factor.

-

If the animal dies, the dose for the next animal is decreased by the same factor.

-

-

Data Analysis: The LD50 is calculated from the pattern of survivals and deaths using appropriate statistical methods.[11]

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathways have been elucidated for Benzamide, 4-bromo-3-ethyl-, related compounds have shown various biological effects.

-

Anticancer Activity: Some brominated compounds and benzamide derivatives have demonstrated anticancer properties.[12][13][14] For instance, certain 4-bromo isatin derivatives have shown cytotoxic activity against human tumor cell lines.[12]

-

Antibacterial Activity: N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been synthesized and shown to have antibacterial activity against extensively drug-resistant Salmonella Typhi.[15]

-

Neuroleptic and Antidepressant Effects: Substituted benzamides are a class of drugs known to have neuroleptic and, in some cases, antidepressant-like effects, often through interaction with dopamine receptors.[1][16][17]

Hypothetical Signaling Pathway Involvement:

Given that some substituted benzamides act as dopamine receptor antagonists, a potential (but unconfirmed for this specific compound) signaling pathway could involve the dopamine signaling cascade.

Caption: Hypothetical antagonism of the dopamine D2 receptor by Benzamide, 4-bromo-3-ethyl-.

Experimental Workflow for Safety Assessment:

The following diagram illustrates a logical workflow for the initial safety and toxicological assessment of a novel compound like Benzamide, 4-bromo-3-ethyl-.

Caption: A streamlined workflow for the initial safety evaluation of a novel chemical compound.

Conclusion

Benzamide, 4-bromo-3-ethyl- is a compound for which specific safety and toxicological data is scarce. Therefore, it must be handled with significant caution, assuming it possesses hazards similar to other aromatic bromides and substituted benzamides. The protocols and information provided in this guide are intended to offer a framework for its safe handling, synthesis, and initial toxicological evaluation. All experimental work should be conducted by trained personnel in a controlled laboratory setting, adhering to all institutional and regulatory safety guidelines. Further research is necessary to fully characterize the safety profile and biological activity of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. carlroth.com [carlroth.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. faculty.fgcu.edu [faculty.fgcu.edu]

- 6. Efficient total analyses for bromine type flame retardants by simple NICI-GC/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]